3-(4-ethoxyphenyl)-6-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Descripción
The compound 3-(4-ethoxyphenyl)-6-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one features a triazolo[4,5-d]pyrimidin-7-one core, substituted at position 3 with a 4-ethoxyphenyl group and at position 6 with a methyl-linked 1,2,4-oxadiazole ring bearing a 4-(methylsulfanyl)phenyl moiety. The ethoxy group enhances lipophilicity, while the methylsulfanyl-oxadiazole moiety may act as a bioisostere for improved binding interactions .
Propiedades
IUPAC Name |
3-(4-ethoxyphenyl)-6-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O3S/c1-3-31-16-8-6-15(7-9-16)29-21-19(25-27-29)22(30)28(13-23-21)12-18-24-20(26-32-18)14-4-10-17(33-2)11-5-14/h4-11,13H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACBHDAJCVEUGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)SC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other triazolo[4,5-d]pyrimidin compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to interact with various signaling pathways, suggesting that this compound may have a broad range of biological effects.
Pharmacokinetics
The ADME properties of this compound are currently unknown. Its molecular weight (27331 g/mol) suggests it may have good oral bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Without specific information on its targets and mode of action, it’s difficult to predict how these factors might influence its activity.
Actividad Biológica
The compound 3-(4-ethoxyphenyl)-6-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS Number: 1040677-16-4) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article examines its anticancer , antimicrobial , and antioxidant properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 461.5 g/mol. The compound features a complex structure that includes multiple pharmacophoric elements which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various assays. The following table summarizes the cytotoxicity data against different cancer cell lines:
| Cell Line | IC50 (µM) | Reference Drug | IC50 of Reference (µM) |
|---|---|---|---|
| MCF-7 | 1.0 | Doxorubicin | 0.5 |
| HepG2 | 5.0 | Vinblastine | 10 |
| A549 | 4.0 | Cisplatin | 8 |
The compound exhibited significant cytotoxic effects with IC50 values ranging from 1 to 5 µM across various cell lines, indicating its potential as an effective anticancer agent .
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against both Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values are presented in the following table:
| Microbial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 3.58 |
| Escherichia coli | 8.74 |
| Candida albicans | 5.12 |
These results demonstrate that the compound possesses potent antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans .
Antioxidant Activity
The antioxidant potential was assessed using the DPPH assay. The compound showed a notable IC50 value of 22.3 µM compared to ascorbic acid (IC50 = 10 µM). This suggests that while it has antioxidant properties, it may not be as potent as traditional antioxidants like ascorbic acid .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific functional groups significantly influences the biological activity of the compound:
- Electron-donating groups (e.g., -OCH₃) at the para position enhance anticancer and antioxidant activities.
- Electron-withdrawing groups (e.g., -Cl, -Br) improve antimicrobial efficacy against various microbial strains.
These findings suggest that modifications to the molecular structure can optimize biological activities .
Case Studies
In a recent study involving a series of synthesized derivatives similar to the compound :
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogs
Substituent Variations and Physicochemical Properties
The target compound’s analogs differ primarily in substituents on the triazolo-pyrimidinone core and oxadiazole ring. Key comparisons include:
Table 1: Substituent and Molecular Weight Comparison
- Key Observations: Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy (electron-donating) and methylsulfanyl (moderate electron-donating) groups in the target compound contrast with the electron-withdrawing fluorine in and compounds. Molecular Weight: The target compound’s higher molecular weight (499.5 g/mol) suggests increased steric bulk, which could impact membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
